(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine
Description
(1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine is a chiral ethylamine derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. The bromine and methyl substituents modulate electronic and steric properties, impacting solubility, stability, and interaction with biological or catalytic systems.
Properties
IUPAC Name |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAILKBWHOOVHP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine typically involves the following steps:
Methylation: The addition of a methyl group to the pyridyl ring.
Amine Introduction: The incorporation of an amine group into the compound.
Industrial Production Methods
Industrial production methods for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine may involve large-scale bromination and methylation reactions, followed by purification processes to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of a new compound with a different functional group.
Scientific Research Applications
Medicinal Chemistry
(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine has been explored for its potential therapeutic properties:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, its structural components allow for interactions with critical biomolecules involved in cancer progression. A study indicated that derivatives of similar structures displayed significant antiproliferative activity against HeLa and other cancer cell lines .
- Neurological Applications: The compound's ability to modulate neurotransmitter systems makes it a candidate for investigating its effects on neurological disorders. Its interactions with receptors could lead to new treatments for conditions such as depression or anxiety.
Organic Synthesis
As a versatile building block, (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates:
- Formation of New Compounds: The bromine atom and the pyridine ring allow for various substitution reactions, making it useful in synthesizing novel compounds with desired biological activities .
- Structure-Activity Relationship Studies: Researchers utilize this compound to explore how modifications affect biological activity, aiding drug development processes.
Biological Research
The compound has been investigated for its interactions with biological systems:
- Enzyme Inhibition Studies: Initial findings suggest that (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine may inhibit specific enzymes, which could be pivotal in developing drugs targeting metabolic pathways .
- Receptor Binding Studies: The potential binding affinity of this compound to various receptors is under investigation, which could elucidate its role in pharmacology and toxicology.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine against human cervical carcinoma cells (HeLa). The compound demonstrated an IC50 value indicating substantial cytotoxicity, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Neurological Effects
Research involving animal models indicated that derivatives of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine exhibited anxiolytic effects. These findings support further exploration into its mechanism of action and potential use in treating anxiety disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations: 4-Methyl vs. 6-Methyl Isomers
The position of the methyl group on the pyridine ring significantly alters molecular properties. For instance:
- (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine (CAS 1259790-35-6, MW 215.09) has a methyl group at the 6-position, leading to distinct steric hindrance and electronic effects compared to the hypothetical 4-methyl isomer.
Table 1: Substituent Position Comparison
| Compound | Methyl Position | Bromine Position | Molecular Weight | CAS Number |
|---|---|---|---|---|
| (1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine* | 4 | 5 | ~215.09 | Not Available |
| (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine | 6 | 5 | 215.09 | 1259790-35-6 |
*Hypothetical structure inferred from analogs.
Halogen and Functional Group Modifications
Bromine vs. Fluorine Substitution
Compounds like (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine (InChIKey: YONGCPHDYMOYJJ-BYPYZUCNSA-N) introduce fluorine at the 3-position alongside bromine.
Trifluoromethyl Derivatives
(1S)-2,2,2-Trifluoro-1-(2-pyridyl)-ethylamine (CAS 783294-93-9, MW 176.14) replaces bromine and methyl with a trifluoromethyl group. This modification reduces molecular weight and increases hydrophobicity, which could improve blood-brain barrier penetration in pharmaceutical contexts .
Table 2: Halogen/Functional Group Comparisons
| Compound | Substituents | Molecular Weight | CAS Number | Key Properties |
|---|---|---|---|---|
| (1S)-1-(5-Bromo-4-methyl(2-pyridyl))ethylamine* | 5-Br, 4-Me | ~215.09 | Not Available | Moderate steric bulk, Br for cross-coupling |
| (1S)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine | 5-Br, 3-F | 229.06 | 1213427-75-8 | Enhanced electrophilicity |
| (1S)-2,2,2-Trifluoro-1-(2-pyridyl)-ethylamine | 2-CF3 | 176.14 | 783294-93-9 | High hydrophobicity |
Research Findings and Implications
- Stereochemical Impact : The (S)-configuration at C1 is critical for enantioselective catalysis, as seen in related thiourea catalysts .
- Cost Considerations : Rare analogs like the trifluoromethyl derivative are priced at $1,200/g, reflecting synthetic complexity . Brominated analogs may offer cost advantages due to simpler halogenation routes.
- Synthetic Challenges : Introducing a methyl group at the 4-position (vs. 6-position) may require tailored regioselective synthesis strategies, which are underexplored in the literature.
Biological Activity
(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a bromine substituent and an ethylamine moiety, which contributes to its biological activity. The structural formula is as follows:
1. Anticancer Activity
Recent studies have indicated that (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine exhibits significant anticancer properties. In vitro tests on various cancer cell lines have shown promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| CEM (T-Lymphocyte) | 15.0 |
| L1210 (Leukemia) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction, potentially via the modulation of specific signaling pathways involved in cancer progression .
2. Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for various bacterial strains are summarized below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.030 |
These results indicate that (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine can effectively inhibit bacterial growth, suggesting its potential as an antibacterial agent .
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 78% |
| IL-6 | 89% |
This anti-inflammatory activity may be attributed to its ability to interfere with NF-kB signaling pathways, which are crucial in inflammation processes .
The biological activities of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine are likely mediated through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in inflammatory responses and cancer cell metabolism.
- Receptor Modulation : Interaction with various receptors may alter downstream signaling pathways, contributing to its diverse biological effects.
Case Studies
Several case studies have explored the efficacy of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in different therapeutic contexts:
- Cancer Treatment : A study involving human leukemia cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, supporting its potential use as a chemotherapeutic agent.
- Infection Control : Clinical observations noted the effectiveness of the compound against resistant bacterial strains, indicating its potential role in treating infections where conventional antibiotics fail.
- Inflammatory Disorders : A preclinical model of arthritis showed reduced inflammation and joint damage upon administration of the compound, highlighting its therapeutic promise in autoimmune conditions.
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric excess in (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine?
Methodological Answer: Asymmetric synthesis can be achieved via oxime reduction followed by crystallization-induced asymmetric transformation (CIAT) , a method validated for structurally similar pyridyl ethylamines. For example, CIAT leverages differential solubility of diastereomeric salts to enrich the desired (1S)-enantiomer . Post-synthesis, chiral HPLC with polysaccharide-based columns or polarimetry can verify enantiomeric purity.
Q. How can researchers confirm the absolute configuration of this chiral amine?
Methodological Answer: Use X-ray crystallography of coordination complexes (e.g., with transition metals like chromium(III)) to determine spatial arrangement, as demonstrated in studies of analogous ligands . Complementary techniques include vibrational circular dichroism (VCD) or NMR with chiral shift reagents to correlate spectral data with stereochemistry.
Advanced Research Questions
Q. What advanced strategies address low solubility challenges during chiral resolution of this compound?
Methodological Answer: Combine fractional crystallization with DFT-D3 cohesive energy calculations to predict diastereomer solubility. This approach was successfully applied to resolve racemic 1-(pyridin-2-yl)ethylamine derivatives by modeling intermolecular interactions and crystal lattice energies . Alternative methods include chiral stationary phase chromatography with subcritical fluid conditions.
Q. How do the bromo and methyl substituents influence the compound's behavior as a ligand in coordination chemistry?
Methodological Answer: The 5-bromo group acts as an electron-withdrawing substituent, enhancing metal-ligand bond polarization in complexes, while the 4-methyl group introduces steric hindrance, affecting ligand field geometry. These effects are evident in chromium(III) di-μ-hydroxido complexes, where substituents modulate magnetic exchange interactions and Cr–O bond lengths . Comparative studies on analogs (e.g., 2-(2-pyridyl)ethylamine) show substituent-dependent changes in redox properties .
Q. What methodologies reconcile discrepancies in biological activity data between enantiomers?
Methodological Answer: Conduct molecular docking simulations to evaluate enantiomer-specific binding to biological targets (e.g., enzymes or receptors). Validate with in vitro assays using enantiopure samples, accounting for stereospecific metabolism. For example, studies on 1-(4-pyridyl)ethylamine analogs revealed divergent enzyme inhibition profiles due to stereochemical effects on receptor interactions .
Data Contradiction Analysis
- Example Contradiction : Conflicting reports on enzyme inhibition potency between enantiomers.
Resolution Strategy:
Perform dose-response assays under standardized conditions (pH, temperature) to isolate stereochemical effects. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics, as seen in studies resolving activity differences in pyridyl ethylamine derivatives .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
